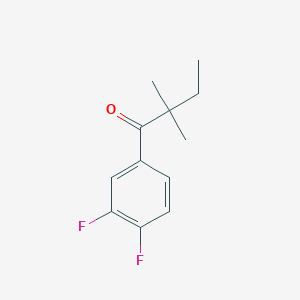

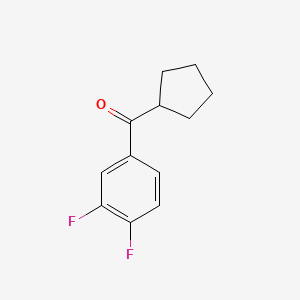

Cyclopentyl 3,4-difluorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Green Chemistry and Solvent Systems

Cyclopentyl methyl ether, similar to Cyclopentyl 3,4-difluorophenyl ketone in structure, has been recognized for its role in creating environmentally friendly solvent systems. It forms a positive azeotrope with water and has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, particularly in acetalization reactions of aliphatic and aromatic aldehydes or ketones, utilizing ammonium salts as acidic catalysts (Azzena et al., 2015).

Synthesis of Functionalized Compounds

Cyclopentyl-related compounds have been used in synthesizing a variety of functionalized compounds. For instance, a novel approach towards both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes has been developed, offering a broad collection of functionalized bridged bithiophenes accessible for further scientific research (Van Mierloo et al., 2010). Moreover, a new, efficient three-step synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen--4-one (CDT) has been reported, showcasing the versatility of cyclopentyl-based compounds in synthetic chemistry (Brzezinski & Reynolds, 2002).

Photocatalysis and Chemical Reactions

Cyclopentyl-related ketones have been utilized in advanced chemical reactions, such as the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, highlighting the potential of cyclopentyl-based ketones in photocatalytic systems (Lu, Shen & Yoon, 2011).

Asymmetric Synthesis and Metal-Dependent Reactions

The reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be modulated by changing the metal atom, illustrating the cyclopentyl compounds' role in asymmetric synthesis and metal-dependent reactions. These compounds have been used for the asymmetric synthesis of medicinally important compounds, demonstrating the practical applications of cyclopentyl-based compounds in pharmaceutical synthesis (Roy et al., 2009).

Propiedades

IUPAC Name |

cyclopentyl-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBLITUUOAPBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642582 |

Source

|

| Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,4-difluorophenyl ketone | |

CAS RN |

898791-96-3 |

Source

|

| Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.